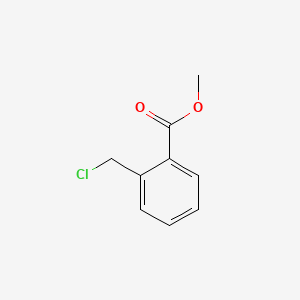

Methyl 2-chloromethylbenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(chloromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHZCIWUDPKSJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70187650 | |

| Record name | Methyl 2-chloromethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34040-62-5 | |

| Record name | Benzoic acid, 2-(chloromethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34040-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-chloromethylbenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034040625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-chloromethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-chloromethylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-CHLOROMETHYLBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQL5KKV3B3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methyl 2-chloromethylbenzoate CAS number and properties

An In-Depth Technical Guide to Methyl 2-chloromethylbenzoate for Researchers and Drug Development Professionals

Introduction

This compound is a functionalized aromatic compound of significant interest to the fields of organic synthesis and medicinal chemistry. As a bifunctional molecule, it incorporates both a methyl ester and a reactive chloromethyl group on a benzene ring. This specific arrangement, particularly the ortho-positioning of the two substituents, makes it a versatile building block for constructing complex molecular architectures. The chloromethyl group serves as a potent electrophile, readily participating in nucleophilic substitution reactions, which allows for the facile introduction of the methyl benzoate moiety into larger structures. This guide provides a comprehensive overview of its chemical properties, safety protocols, synthesis, and applications, tailored for professionals in research and drug development.

Core Identification and Physicochemical Properties

This compound is a distinct chemical entity with the CAS Registry Number 34040-62-5.[1][2][3][4] It is also known by its synonym, 2-(Chloromethyl)benzoic Acid Methyl Ester.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 34040-62-5 | [1][2][3] |

| Molecular Formula | C₉H₉ClO₂ | [1][2][5] |

| Molecular Weight | 184.62 g/mol | [1][2][5] |

| Appearance | Light yellow to Amber to Dark green clear liquid | |

| Purity | >97.0% (GC) |

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling to ensure laboratory safety. It is corrosive to metals and can cause severe skin burns and eye damage. Due to its hazard profile, it is subject to additional shipping charges for dangerous goods and is intended for research and development use only.[1][4]

| Hazard Class | GHS Statements | Source(s) |

| Corrosivity | H290: May be corrosive to metals. | |

| Skin/Eye Damage | H314: Causes severe skin burns and eye damage. |

Safe Handling Protocol:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles and face shield).

-

Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors. Keep away from incompatible materials.

-

Storage: Store in a corrosive-resistant container with a resistant inner liner. Keep the container tightly closed in a dry, cool, and well-ventilated place.

First Aid Measures:

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash contaminated clothing before reuse.

-

If Swallowed: Rinse mouth. Do NOT induce vomiting.

-

Spills: Absorb spillage with inert material to prevent material damage.

Applications in Synthesis and Drug Discovery

The utility of this compound stems from the high reactivity of its chloromethyl group. This benzylic chloride is an excellent electrophile, making the compound a valuable reagent for introducing the 2-(methoxycarbonyl)benzyl group into various molecules through nucleophilic substitution reactions.[6]

Key Transformations and Applications:

-

Building Block in Organic Synthesis: It serves as a fundamental building block for creating more complex molecules. The chlorine atom is a good leaving group, readily replaced by a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions), leading to the formation of new carbon-carbon or carbon-heteroatom bonds.[6]

-

Pharmaceutical Intermediates: Its structural motif is relevant in medicinal chemistry. For instance, related halogenated benzoate esters are indispensable for synthesizing active pharmaceutical ingredients (APIs), including nonsteroidal anti-inflammatory drugs (NSAIDs).[7] The ability to use this reagent to build intricate molecular frameworks is a cornerstone of drug discovery.[7]

-

Development of Novel Therapeutics: Research has pointed towards the use of this compound in the synthesis of novel anti-inflammatory agents, where the reactive chloromethyl group is key to modifying biomolecules to enhance their therapeutic effects.[6] The strategic introduction of methyl groups, as found in this reagent, is a critical optimization strategy in drug design, capable of modulating physicochemical, pharmacodynamic, and pharmacokinetic properties.[8][9]

References

- 1. scbt.com [scbt.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. This compound | 34040-62-5 [chemicalbook.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Methyl 3-(chloromethyl)benzoate | 34040-63-6 | Benchchem [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of methyl 2-chloromethylbenzoate

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-Chloromethylbenzoate

Introduction

This compound (CAS No. 34040-62-5) is a bifunctional organic compound that serves as a valuable intermediate in advanced organic synthesis.[1] Its utility in the fields of pharmaceutical development and materials science stems from the distinct reactivity of its two primary functional groups: a reactive benzylic chloride and a methyl ester. The chloromethyl group provides a site for nucleophilic substitution, allowing for the facile introduction of the methyl benzoate moiety into larger molecular scaffolds, while the ester group can be subjected to hydrolysis or amidation to further modify the molecule.[2][3]

This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic characteristics, synthesis, and reactivity of this compound. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for laboratory and industrial applications. The content herein is synthesized from established literature and safety data, providing both theoretical grounding and practical, field-proven insights.

Chemical Identity and Structure

A clear understanding of a molecule begins with its fundamental identity and spatial arrangement. This compound is an aromatic ester characterized by a chloromethyl substituent at the ortho position relative to the methyl ester group on the benzene ring.

-

Chemical Name: Methyl 2-(chloromethyl)benzoate[4]

-

Synonyms: o-(Chloromethyl)benzoic acid methyl ester, 2-(Chloromethyl)benzoic acid methyl ester[1][4]

Caption: Chemical Structure of this compound.

Physicochemical Properties

The physical properties of a compound are critical for determining its appropriate handling, storage, and application conditions. The data presented below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Physical State | Clear liquid, light yellow to amber or dark green | [1] |

| Boiling Point | 187 °C (at atmospheric pressure, lit.)98 °C (pressure not specified, likely reduced) | [1][5] |

| Melting Point | Not applicable (liquid at room temperature) | |

| Density | 1.19 g/cm³ (predicted/reported) | [1][5] |

| Refractive Index (n20/D) | 1.5410 to 1.5450 | [1] |

| Flash Point | -15 °C (lit.) | [5] |

| Solubility | No specific data available, but expected to be soluble in common organic solvents (e.g., ethanol, ether, acetonitrile) and poorly soluble in water. | [5][7] |

| LogP | 2.49 | [8] |

Note on Boiling Point: The significant variation in reported boiling points highlights the importance of pressure conditions. The higher value of 187 °C likely corresponds to atmospheric pressure, while the 98 °C value is characteristic of distillation under reduced pressure, a common purification technique for high-boiling liquids to prevent decomposition.

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound. The key spectral features expected for this compound are outlined below.

-

¹H Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is a primary tool for structural confirmation. The expected signals for this molecule would be:

-

Aromatic Protons (Ar-H): A complex multiplet pattern in the range of ~7.2-8.0 ppm, corresponding to the four protons on the benzene ring.

-

Chloromethyl Protons (-CH₂Cl): A distinct singlet appearing around ~4.5-4.8 ppm. The downfield shift is due to the deshielding effect of the adjacent chlorine atom and the aromatic ring.

-

Methyl Ester Protons (-OCH₃): A sharp singlet typically observed around ~3.9 ppm.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Key absorption bands would include:

-

C=O Stretch (Ester): A strong, sharp peak around 1720-1740 cm⁻¹, characteristic of the carbonyl group in an aromatic ester.

-

C-O Stretch (Ester): A strong band in the 1200-1300 cm⁻¹ region.

-

C-Cl Stretch: A band typically found in the 600-800 cm⁻¹ region.

-

Aromatic C=C Stretch: Multiple peaks in the 1450-1600 cm⁻¹ range.

-

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.

-

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound (MW 184.62), the electron ionization (EI) mass spectrum would be expected to show:

-

Molecular Ion (M⁺): A peak at m/z 184, along with an M+2 isotope peak at m/z 186 with approximately one-third the intensity, which is characteristic of a molecule containing one chlorine atom.

-

Key Fragments: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) to give a peak at m/z 153, or the loss of the chloromethyl radical (-CH₂Cl) to give a peak at m/z 135.

-

Synthesis and Reactivity

Synthesis Pathway

A common and effective method for synthesizing this compound is through the free-radical chlorination of the side-chain of methyl 2-methylbenzoate.[9] This reaction leverages the relative stability of the benzylic radical intermediate.

The process involves sparging chlorine gas into methyl 2-methylbenzoate at an elevated temperature (e.g., 70 °C).[9] The reaction requires a free-radical initiator to begin the chain reaction. Common initiators include UV light, benzoyl peroxide (BPO), or azobisisobutyronitrile (AIBN).[9] While the choice of initiator can affect the reaction rate (with UV light being the fastest), it does not significantly alter the product distribution.[9]

Caption: Reactivity pathways of this compound.

Experimental Protocols

Adherence to standardized protocols is essential for obtaining reliable and reproducible data. The following sections describe methodologies for characterizing key physicochemical properties.

Determination of Boiling Point via Distillation

This protocol determines the boiling point at a given pressure.

Causality: Distillation separates components of a liquid mixture based on differences in boiling points. For a pure substance, the temperature at which the liquid and vapor phases are in equilibrium is the boiling point. Performing this under reduced pressure is crucial for high-boiling compounds to prevent thermal decomposition.

Methodology:

-

Apparatus Setup: Assemble a short-path distillation apparatus. Place a small sample (2-3 mL) of this compound in the distillation flask with a magnetic stir bar.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

-

Heating: Gently heat the flask using a heating mantle. Ensure smooth boiling by stirring.

-

Equilibrium: Observe the temperature as the vapor rises. The boiling point is the stable temperature reading observed when the vapor is continuously condensing and dripping into the collection flask.

-

Pressure Recording: Record the ambient or vacuum pressure at which the boiling point was measured.

Spectroscopic Sample Preparation

Causality: Proper sample preparation is critical to obtain high-resolution spectra free from interference. The choice of solvent is paramount; it must dissolve the analyte without having signals that overlap with it.

Methodology for ¹H NMR:

-

Solvent Selection: Use a deuterated solvent, typically deuterated chloroform (CDCl₃), which is an excellent solvent for this compound and has a single residual peak at 7.26 ppm.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃ in a clean NMR tube.

-

Internal Standard (Optional): Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Analysis: Cap the tube, invert several times to mix thoroughly, and place it in the NMR spectrometer for analysis.

Safety and Handling

This compound is a reactive chemical intermediate and must be handled with appropriate precautions.

-

Hazard Identification: The compound is classified as corrosive. It causes severe skin burns and eye damage. It may also be corrosive to metals. * Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.

-

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get immediate medical attention.

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Get immediate medical attention.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor immediately.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.

-

-

Storage: Store in a tightly closed, corrosion-resistant container in a dry, cool, and well-ventilated place. [1]Keep away from heat, sparks, and open flames. [10]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is a versatile chemical building block with well-defined physicochemical and spectroscopic properties. Its primary value lies in the differential reactivity of its benzylic chloride and methyl ester functionalities, enabling its use in multi-step synthetic pathways. A thorough understanding of its properties, reactivity, and safe handling procedures, as detailed in this guide, is essential for its effective and safe utilization in research and development.

References

-

ResearchGate. (2025). Chlorination of methyl 2-methylbenzoate to methyl 2-(chloromethyl) benzoate. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). Methyl 2-chlorobenzoate. Retrieved January 4, 2026, from [Link]

- Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.

-

NIST. (n.d.). Benzoic acid, 2-chloro-, methyl ester. Retrieved January 4, 2026, from [Link]

-

ChemBK. (2024). Methyl 3-(chloromethyl)benzoate. Retrieved January 4, 2026, from [Link]

-

Chemistry Stack Exchange. (2022). What is the reaction priority when methyl 2-(chloromethyl)benzoate reacts with potassium cyanide?. Retrieved January 4, 2026, from [Link]

-

SIELC Technologies. (2018). This compound. Retrieved January 4, 2026, from [Link]

-

GSRS. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

Sources

- 1. This compound | 34040-62-5 [chemicalbook.com]

- 2. Methyl 3-(chloromethyl)benzoate | 34040-63-6 | Benchchem [benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. scbt.com [scbt.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. chembk.com [chembk.com]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. researchgate.net [researchgate.net]

- 10. tcichemicals.com [tcichemicals.com]

The Nucleophilic Reactivity of Methyl 2-Chloromethylbenzoate: A Technical Guide for Synthetic Chemists

Abstract

This technical guide provides an in-depth analysis of the reactivity of methyl 2-chloromethylbenzoate with a variety of nucleophiles. As a benzylic halide, this compound exhibits a versatile reactivity profile, participating in both S(_N)1 and S(_N)2 reaction pathways. Understanding the interplay of electronic and steric factors is paramount for controlling reaction outcomes and achieving desired synthetic targets. This document will explore the mechanistic underpinnings of its reactions with key nucleophile classes, provide field-proven experimental protocols, and offer insights into optimizing reaction conditions for applications in research and drug development.

Introduction: The Unique Reactivity of a Benzylic Halide

This compound is a bifunctional molecule featuring a reactive benzylic chloride and a methyl ester. The chloromethyl group is the primary site of nucleophilic attack. Its reactivity is significantly influenced by the adjacent benzene ring, which can stabilize a developing positive charge at the benzylic carbon through resonance. This stabilization lowers the activation energy for both unimolecular (S(_N)1) and bimolecular (S(_N)2) substitution reactions, making this compound a valuable electrophile in organic synthesis.[1][2][3][4]

The choice between the S(_N)1 and S(_N)2 pathway is a delicate balance of several factors:

-

Nucleophile Strength: Strong, anionic nucleophiles favor the S(_N)2 mechanism.

-

Solvent Polarity: Polar aprotic solvents enhance the nucleophilicity of anions and favor S(_N)2 reactions, while polar protic solvents stabilize the carbocation intermediate, favoring the S(_N)1 pathway.[5]

-

Steric Hindrance: While the primary nature of the benzylic carbon in this compound minimizes steric hindrance for an S(_N)2 approach, bulky nucleophiles may still face some impedance.[1]

This guide will dissect the reactivity of this compound with oxygen, nitrogen, sulfur, and carbon-centered nucleophiles, providing both mechanistic rationale and practical experimental guidance.

Reaction with Oxygen Nucleophiles

Oxygen-containing nucleophiles, such as water, alcohols, and phenols, readily react with this compound to form alcohols, ethers, and aryl ethers, respectively.

Hydrolysis

The reaction with water, or more commonly aqueous base, leads to the formation of methyl 2-(hydroxymethyl)benzoate. Under basic conditions, the reaction typically proceeds via an S(_N)2 mechanism where the hydroxide ion directly displaces the chloride. However, in neutral or acidic water, an S(_N)1 pathway involving a resonance-stabilized benzylic carbocation becomes more significant. It is crucial to note that under strongly basic conditions, hydrolysis of the methyl ester can also occur, although this is generally a slower process than the substitution at the benzylic position.[6][7][8]

Williamson Ether Synthesis

The Williamson ether synthesis provides a classic and efficient method for preparing ethers from this compound.[9][10][11][12] This reaction involves the deprotonation of an alcohol or phenol to form a more potent alkoxide or phenoxide nucleophile, which then displaces the chloride in an S(_N)2 reaction.

Experimental Protocol: Synthesis of Methyl 2-(Phenoxymethyl)benzoate

Objective: To synthesize an aryl ether via the Williamson ether synthesis.

Materials:

-

This compound

-

Phenol

-

Potassium Carbonate (K(_2)CO(_3))

-

Acetone (anhydrous)

-

Magnetic stirrer and heating mantle

-

Round-bottom flask and reflux condenser

Procedure:

-

To a stirred solution of phenol (1.0 eq) in anhydrous acetone, add finely ground potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

-

Potassium Carbonate: A mild base is used to deprotonate the phenol without promoting significant hydrolysis of the methyl ester.

-

Acetone: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the S(_N)2 reaction by not solvating the phenoxide nucleophile as strongly as a protic solvent would.[5]

Reaction with Nitrogen Nucleophiles

Nitrogen nucleophiles, including ammonia, amines, and azide, are crucial for introducing nitrogen-containing functionalities.

Reaction with Azide

Sodium azide is an excellent nucleophile for introducing the azido group, which can then be reduced to a primary amine or used in click chemistry. The reaction of this compound with sodium azide in a polar aprotic solvent like DMF or DMSO proceeds efficiently via an S(_N)2 mechanism to yield methyl 2-(azidomethyl)benzoate.[13][14][15][16]

Experimental Protocol: Synthesis of Methyl 2-(Azidomethyl)benzoate [13][15]

Objective: To synthesize an azide-containing compound.

Materials:

-

This compound

-

Sodium Azide (NaN(_3))

-

Dimethylformamide (DMF, anhydrous)

-

Magnetic stirrer

-

Round-bottom flask

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.

-

Add sodium azide (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction by TLC.

-

Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Causality of Experimental Choices:

-

Sodium Azide: A strong, non-basic nucleophile that favors the S(_N)2 pathway.

-

DMF: A polar aprotic solvent that enhances the rate of S(_N)2 reactions.[5]

Gabriel Synthesis of Primary Amines

Direct alkylation of ammonia or primary amines with this compound can lead to over-alkylation. The Gabriel synthesis offers a robust method to form primary amines exclusively.[17][18][19][20][21] It involves the N-alkylation of potassium phthalimide, followed by hydrazinolysis to release the desired primary amine.

Workflow for Gabriel Synthesis

Caption: Gabriel synthesis workflow for primary amine preparation.

Reaction with Carbon Nucleophiles

Carbon-carbon bond formation is central to organic synthesis. This compound serves as an effective electrophile for the alkylation of carbon nucleophiles, such as enolates derived from active methylene compounds.

Alkylation of Active Methylene Compounds

Compounds with a methylene group flanked by two electron-withdrawing groups (e.g., diethyl malonate, ethyl acetoacetate) are readily deprotonated to form stable enolates. These soft nucleophiles then participate in S(_N)2 reactions with this compound.[22][23][24][25][26]

Experimental Protocol: Alkylation of Diethyl Malonate

Objective: To form a new carbon-carbon bond via alkylation of an active methylene compound.

Materials:

-

This compound

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Ethanol (anhydrous)

-

Magnetic stirrer

-

Round-bottom flask with a reflux condenser

Procedure:

-

Prepare a solution of sodium ethoxide in anhydrous ethanol.

-

Add diethyl malonate (1.0 eq) dropwise to the stirred sodium ethoxide solution at room temperature.

-

After stirring for 30 minutes, add this compound (1.0 eq) to the reaction mixture.

-

Heat the reaction to reflux and monitor by TLC.

-

After completion, cool the reaction, neutralize with dilute acid, and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate. Purify the product by distillation or chromatography.

Causality of Experimental Choices:

-

Sodium Ethoxide: A strong base is required to deprotonate the relatively acidic α-proton of diethyl malonate.

-

Ethanol: Serves as a suitable solvent for the reactants and the base.

Factors Influencing Reactivity: A Comparative Overview

The reactivity of this compound is a function of the nucleophile, solvent, and reaction temperature. The following table summarizes these relationships for the S(_N)2 pathway.

| Nucleophile Class | Relative Reactivity | Optimal Solvent | Key Considerations |

| Nitrogen (e.g., N(_3)(-)) | High | Polar Aprotic (DMF, DMSO) | Azide is an excellent nucleophile and a good leaving group in subsequent reactions. |

| Oxygen (e.g., RO(-), ArO(-)) | Moderate to High | Polar Aprotic (Acetone, DMF) | Requires a base to generate the alkoxide/phenoxide. |

| Carbon (e.g., enolates) | Moderate | Polar Aprotic or Protic | Requires a strong base to generate the carbanion. |

Reaction Pathway Decision Tree

Caption: Decision tree for predicting the dominant reaction pathway.

Conclusion

This compound is a versatile building block in organic synthesis due to the enhanced reactivity of its benzylic chloride. A thorough understanding of the factors governing the S(_N)1 and S(_N)2 reaction pathways is essential for researchers and drug development professionals to effectively utilize this reagent. By carefully selecting the nucleophile, solvent, and reaction conditions, a wide array of functional groups can be introduced, enabling the synthesis of complex molecular architectures. The protocols and mechanistic insights provided in this guide serve as a foundation for the rational design and successful execution of synthetic routes involving this compound.

References

-

Benchchem. Reactivity Face-Off: (1-Chloro-2-methylpropyl)benzene vs. Benzyl Chloride in Nucleophilic Substitution. 1

-

Gauth. Why is the compound benzyl chloride reactive in both tests while bromobenzene is unreactiv. 2

-

Brainly. [FREE] Why is the compound benzyl chloride reactive in both tests while bromobenzene is unreactive in both? 3

-

Sarthaks eConnect. Benzyl chloride is more reactive than chlorobenzene. Why? 4

-

Taylor & Francis Online. NOVEL PREPARATION OF (2-AZIDOMETHYL)BENZOIC ACID AND AN APPLICATION AS A PROTECTIVE GROUP. 13

-

ResearchGate. (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. 6

-

Taylor & Francis Online. NOVEL PREPARATION OF (2-AZIDOMETHYL)BENZOIC ACID AND AN APPLICATION AS A PROTECTIVE GROUP: Synthetic Communications: Vol 32, No 21. 14

-

Allen. Benzyl chloride is more reactive than chlorobenzene towards nucleophilic substitution. Explain. 27

-

Williamson Ether Synthesis. 9

-

ResearchGate. Alkylation of active methylene compounds | Download Table. 22

-

NOVEL PREPARATION OF (2-AZIDOMETHYL)BENZOIC ACID AND AN APPLICATION AS A PROTECTIVE GROUP. 15

-

Khan Academy. Williamson ether synthesis (video). 28

-

ResearchGate. Chlorination of methyl 2-methylbenzoate to methyl 2-(chloromethyl) benzoate. 29

-

Chemistry Stack Exchange. What is the reaction priority when methyl 2-(chloromethyl)benzoate reacts with potassium cyanide? 30

-

Master Organic Chemistry. The Williamson Ether Synthesis. 10

-

Benchchem. Optimization of reaction conditions for nucleophilic substitution on 2-(Chloromethyl)benzoic acid. 5

-

Chemistry Steps. The Gabriel Synthesis. 17

-

NROChemistry. Gabriel Synthesis: Mechanism & Examples. 18

-

Wikipedia. Gabriel synthesis. 19

-

Organic Chemistry Tutor. Williamson Ether Synthesis. 11

-

Chemistry LibreTexts. Williamson Ether Synthesis. 12

-

Catalysts. Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. 23

-

Chemistry LibreTexts. Gabriel Synthesis. 20

-

Master Organic Chemistry. The Gabriel Synthesis. 21

-

Google Patents. CN103922934A - Alkylation method of active methylene compound. 24

-

Chemical Communications (RSC Publishing). Alkylation of active methylene compounds with alcohols catalyzed by an iridium complex. 25

-

Chemical Bull. Methyl Benzoate. 31

-

Chemistry Stack Exchange. Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. 32

-

PubChem. Methyl 2-(azidomethyl)benzoate | C9H9N3O2 | CID 15539575. 16

-

International Journal of Advanced Biotechnology and Research. Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols. 26

-

Journal of Chemical Engineering of Chinese Universities. Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. 33

-

ResearchGate. Amidation of methyl benzoate with various amines. | Download Table. 34

-

Homework.Study.com. What is the mechanism for the basic hydrolysis of methyl benzoate? 7

-

Green Chemistry (RSC Publishing). Hydrolysis and saponification of methyl benzoates. 8

-

Benchchem. Methyl 2-(Aminomethyl)benzoate|High-Quality Research Chemical. 35

-

Google Patents. CN101434545A - Method for preparing methyl p-chloromethyl benzoate. 36

-

Vedantu. Phenol reacts with methyl chloroformate in the presence class 12 chemistry CBSE. 37

-

PubChem. Methyl 2-chlorobenzoate | C8H7ClO2 | CID 11895. 38

-

ResearchGate. Reactive Kinetics of Methyl Benzoate Synthesis by Esterification. 39

-

University of Surrey. The kinetics and mechanism of the methylation of some phenols and the resolution of p-chlorbenzhydrol. 40

-

ResearchGate. (PDF) Cross-linking reactions between phenols and benzoic acid: The role of aryl esters. 41

-

ResearchGate. Superposition of IR spectra for pure methyl benzoate and organic phase... 42

-

ResearchGate. Kinetic and Safety Characterization of the Nitration Process of Methyl Benzoate in Mixed Acid | Request PDF. 43

Sources

- 1. benchchem.com [benchchem.com]

- 2. gauthmath.com [gauthmath.com]

- 3. brainly.com [brainly.com]

- 4. sarthaks.com [sarthaks.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. homework.study.com [homework.study.com]

- 8. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. gold-chemistry.org [gold-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Methyl 2-(azidomethyl)benzoate | C9H9N3O2 | CID 15539575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 18. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 19. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. researchgate.net [researchgate.net]

- 23. real.mtak.hu [real.mtak.hu]

- 24. CN103922934A - Alkylation method of active methylene compound - Google Patents [patents.google.com]

- 25. Alkylation of active methylene compounds with alcohols catalyzed by an iridium complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 26. bipublication.com [bipublication.com]

- 27. Benzyl chloride is more reactive than chlorobenzene towards nucleophilic substitution. Explain. [allen.in]

- 28. Khan Academy [khanacademy.org]

- 29. researchgate.net [researchgate.net]

- 30. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 31. chemicalbull.com [chemicalbull.com]

- 32. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. Methyl 2-(Aminomethyl)benzoate|High-Quality Research Chemical [benchchem.com]

- 36. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]

- 37. Phenol reacts with methyl chloroformate in the presence class 12 chemistry CBSE [vedantu.com]

- 38. Methyl 2-chlorobenzoate | C8H7ClO2 | CID 11895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 39. researchgate.net [researchgate.net]

- 40. Research Portal [openresearch.surrey.ac.uk]

- 41. researchgate.net [researchgate.net]

- 42. researchgate.net [researchgate.net]

- 43. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Profile of Methyl 2-Chloromethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloromethylbenzoate (CAS RN: 34040-62-5) is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry.[1][2][3][4] Its structure, incorporating both an ester and a reactive benzylic chloride, makes it a valuable building block for the introduction of a methyl benzoate moiety onto a variety of molecular scaffolds. Accurate and comprehensive spectroscopic data is paramount for the unambiguous identification and characterization of this compound, ensuring the integrity of subsequent synthetic transformations and the purity of final products. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the correlation between its molecular structure and its spectroscopic signatures.

Molecular Structure and Key Features

The structural framework of this compound, as depicted below, dictates its characteristic spectroscopic properties. The molecule consists of a benzene ring substituted with a methoxycarbonyl group (-COOCH₃) and a chloromethyl group (-CH₂Cl) at the ortho positions. This substitution pattern gives rise to distinct signals in its NMR spectra and characteristic absorption bands in its IR spectrum.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the electronic environment of each proton and carbon atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), exhibits distinct signals corresponding to the aromatic protons, the chloromethyl protons, and the methyl ester protons.

Experimental Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.9 | d | 1H | Ar-H |

| ~7.5 | t | 1H | Ar-H |

| ~7.4 | t | 1H | Ar-H |

| ~7.3 | d | 1H | Ar-H |

| 4.90 | s | 2H | -CH₂Cl |

| 3.91 | s | 3H | -OCH₃ |

Note: The exact chemical shifts of the aromatic protons may vary slightly and exhibit complex splitting patterns due to ortho, meta, and para couplings.

Interpretation:

-

Aromatic Protons (δ ~7.3-7.9): The four protons on the benzene ring appear in the downfield region, characteristic of aromatic protons. The ortho-disubstitution pattern leads to a complex splitting pattern. The proton ortho to the ester group is typically the most deshielded and appears furthest downfield.

-

Chloromethyl Protons (δ 4.90): The two protons of the chloromethyl group (-CH₂Cl) appear as a sharp singlet at approximately 4.90 ppm. The downfield shift is attributed to the deshielding effect of the adjacent chlorine atom and the aromatic ring.

-

Methyl Ester Protons (δ 3.91): The three protons of the methyl ester group (-OCH₃) resonate as a singlet around 3.91 ppm. This chemical shift is characteristic of methyl esters.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~167 | C=O (ester) |

| ~138 | Ar-C (quaternary) |

| ~133 | Ar-C (quaternary) |

| ~131 | Ar-CH |

| ~130 | Ar-CH |

| ~129 | Ar-CH |

| ~128 | Ar-CH |

| ~52 | -OCH₃ |

| ~43 | -CH₂Cl |

Interpretation:

-

Carbonyl Carbon (δ ~167): The carbon of the ester carbonyl group appears significantly downfield, as is typical.

-

Aromatic Carbons (δ ~128-138): The six carbons of the benzene ring resonate in the aromatic region. The two quaternary carbons, one attached to the ester and the other to the chloromethyl group, are distinguishable from the four protonated aromatic carbons.

-

Methyl Ester Carbon (δ ~52): The carbon of the methyl ester group is found at a characteristic upfield position.

-

Chloromethyl Carbon (δ ~43): The carbon of the chloromethyl group is shifted downfield due to the electronegativity of the attached chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl group of the ester and the C-Cl bond, as well as vibrations associated with the aromatic ring and C-H bonds.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1720 | Strong, Sharp | C=O stretch (ester) |

| ~1280 | Strong | C-O stretch (ester) |

| ~3000 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~750 | Strong | C-Cl stretch |

| ~1600, ~1450 | Medium-Weak | C=C stretch (aromatic) |

Interpretation:

-

C=O Stretch (~1720 cm⁻¹): A strong, sharp absorption band in this region is a definitive indicator of the carbonyl group in the ester functionality.

-

C-O Stretch (~1280 cm⁻¹): The C-O stretching vibration of the ester group also gives rise to a strong band.

-

C-H Stretches (~3000 cm⁻¹ and ~2950 cm⁻¹): Absorptions corresponding to the stretching vibrations of the aromatic and aliphatic C-H bonds are observed.

-

C-Cl Stretch (~750 cm⁻¹): The presence of the chloromethyl group is confirmed by a strong absorption band in the lower wavenumber region, characteristic of a C-Cl stretching vibration.

-

Aromatic C=C Stretches (~1600, ~1450 cm⁻¹): Medium to weak absorptions in this region are indicative of the carbon-carbon double bond stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. For this compound, with a molecular weight of approximately 184.62 g/mol , the mass spectrum would be expected to show a molecular ion peak and several characteristic fragment ions.[1][2]

Expected Fragmentation Pattern:

Caption: Plausible Mass Spectrometry Fragmentation Pathway.

Interpretation:

-

Molecular Ion Peak ([M]⁺˙, m/z = 184/186): The mass spectrum should exhibit a molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), this peak will appear as a pair of signals separated by two mass units, with the peak at m/z 184 being more intense than the one at m/z 186.

-

Loss of a Methoxy Radical ([M - OCH₃]⁺, m/z = 153/155): Fragmentation involving the loss of a methoxy radical (•OCH₃) from the ester group would result in an ion at m/z 153 and its corresponding isotope peak at m/z 155.

-

Loss of a Chlorine Radical ([M - Cl]⁺, m/z = 149): Cleavage of the C-Cl bond would lead to the formation of a cation at m/z 149.

-

Formation of a Benzoyl-type Cation (m/z = 139/141): Loss of a chloromethyl radical could lead to a fragment, but a more prominent fragmentation is often the loss of a neutral molecule.

-

Formation of a Chlorotropylium Ion (m/z = 125/127): Rearrangement and fragmentation can lead to the formation of a stable chlorotropylium cation.

Conclusion

The combination of NMR, IR, and MS spectroscopy provides a comprehensive and unambiguous characterization of this compound. The data presented in this guide, from the distinct proton and carbon environments observed in NMR to the characteristic functional group vibrations in IR and the specific fragmentation patterns in MS, serves as a reliable reference for researchers in the fields of chemical synthesis and drug development. Adherence to these spectroscopic benchmarks is crucial for ensuring the quality and identity of this important chemical intermediate in any research and development setting.

References

-

SIELC Technologies. This compound. Accessed December 27, 2025. [Link]

Sources

Methyl 2-chloromethylbenzoate mechanism of electrophilic substitution

An In-depth Technical Guide to the Electrophilic Substitution Mechanism of Methyl 2-chloromethylbenzoate

Introduction: Navigating the Complexities of Disubstituted Arenes

In the landscape of synthetic organic chemistry and drug development, a profound understanding of the reactivity of substituted aromatic compounds is paramount. Electrophilic Aromatic Substitution (EAS) remains a cornerstone reaction for functionalizing benzene rings, yet the regiochemical outcome on polysubstituted systems presents a significant predictive challenge. This guide provides a detailed mechanistic exploration of electrophilic substitution on this compound, a molecule featuring two substituents with competing electronic and steric influences. By dissecting the underlying principles that govern its reactivity, we aim to provide researchers and development professionals with a robust framework for predicting and controlling reaction outcomes in similarly complex systems.

Section 1: A Tale of Two Substituents—Deconstruction of Electronic and Steric Effects

The reactivity of the benzene ring in this compound is dictated by the interplay between the methyl ester (-COOCH₃) group at the C1 position and the chloromethyl (-CH₂Cl) group at the C2 position. A thorough analysis of each substituent's individual characteristics is the first step toward understanding their collective behavior.

The Methyl Ester Group (-COOCH₃): A Canonical Meta-Director

The methyl ester group is a classic example of a deactivating, meta-directing substituent.[1][2] Its influence stems from two primary electronic effects:

-

Inductive Effect (-I): The oxygen atoms are highly electronegative, pulling electron density away from the aromatic ring through the sigma bond framework.

-

Resonance Effect (-M): The carbonyl group can withdraw pi-electron density from the ring via resonance, creating a partial positive charge on the ortho and para positions. This effect strongly deactivates these positions towards attack by an incoming electrophile.[3]

Because the ortho and para positions are significantly electron-deficient, electrophilic attack is preferentially directed to the relatively more electron-rich meta position (C5).[2][3] Consequently, the ester group is a powerful meta-director and deactivates the ring, necessitating more forcing reaction conditions compared to benzene.[4]

The Chloromethyl Group (-CH₂Cl): A Study in Contrasting Influences

The chloromethyl group presents a more nuanced electronic profile. Unlike a simple methyl group, which is weakly activating and ortho, para-directing, the presence of an electronegative chlorine atom introduces a strong inductive pull.

-

Inductive Effect (-I): The chlorine atom withdraws electron density from the benzylic carbon, which in turn pulls density from the aromatic ring. This inductive withdrawal deactivates the ring relative to toluene.[5][6]

-

Directing Effect: Despite its deactivating nature, the chloromethyl group is generally considered an ortho, para-director. This is because the carbocation intermediate (the sigma complex or arenium ion) formed during ortho or para attack can be stabilized. While the hyperconjugation effect is weakened compared to a standard methyl group, it can still offer a degree of stabilization to an adjacent positive charge that is not possible with meta attack.[5] The directing influence of substituted alkyl groups like -CHCl₂ has been observed to remain ortho, para, suggesting the fundamental directing nature of the alkyl attachment persists even with inductive withdrawal.[5]

-

Steric Hindrance: The -CH₂Cl group, being larger than a hydrogen atom, provides significant steric hindrance at its adjacent ortho position (C3), making electrophilic attack at this site highly unfavorable.

Section 2: Regioselectivity—The Mechanistic Verdict

With a meta-director at C1 and an ortho, para-director at C2, the site of electrophilic attack is determined by which substituent exerts dominant control and which potential pathway leads to the most stable intermediate. The possible positions for substitution are C4, C5, and C6 (C3 is sterically blocked).

Analysis of Arenium Ion Intermediates

The rate-determining step in EAS is the formation of the positively charged arenium ion.[7] By examining the resonance structures for attack at each viable position, we can deduce the most stable, and therefore most likely, reaction pathway.

-

Attack at C4 (para to -CH₂Cl, meta to -COOCH₃): This position is favored by both directing groups. The arenium ion formed has resonance structures that place the positive charge on C3 and C5. Crucially, no resonance structure places the positive charge on C1 or C2, the carbons bearing the deactivating substituents. This pathway avoids direct destabilization of the carbocation by the electron-withdrawing groups.

-

Attack at C6 (ortho to -CH₂Cl, meta to -COOCH₃): This pathway is electronically similar to C4 attack. However, the C6 position is sterically more hindered, being flanked by the C5-hydrogen and the C1-ester group. Therefore, attack at C4 is generally favored over C6.

-

Attack at C5 (meta to both groups): While this position is electronically favored by the powerful meta-directing ester group, the arenium ion intermediate would have a resonance structure that places a positive charge on C4. This positive charge is adjacent to the inductively withdrawing -CH₂Cl group, leading to some destabilization.

Section 3: Visualization of the Core Mechanism

The following diagram illustrates the mechanism for the electrophilic nitration of this compound at the predicted C4 position, highlighting the formation and resonance stabilization of the key arenium ion intermediate.

Caption: Reaction mechanism for the nitration of this compound.

Section 4: Experimental Protocol—A Case Study in Nitration

This protocol provides a representative methodology for the nitration of this compound. Given the deactivated nature of the substrate, careful control of temperature and reaction time is crucial.

Objective: To synthesize methyl 2-(chloromethyl)-4-nitrobenzoate.

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Deionized Water

-

Methanol (for recrystallization)

Safety Precautions:

-

This procedure must be performed in a certified fume hood.

-

Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents.[2] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The reaction is exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of byproducts.[2]

-

Always add acid slowly and never add water to concentrated acid.

Procedure:

-

Preparation of the Nitrating Mixture: In a flask submerged in an ice-salt bath, carefully and slowly add 5 mL of concentrated sulfuric acid. Once cooled to below 10°C, add 2 mL of concentrated nitric acid dropwise while stirring. Keep this mixture cooled in the ice bath until use. This combination generates the reactive nitronium ion (NO₂⁺) electrophile.[8][9]

-

Reaction Setup: In a separate round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 g of this compound in 5 mL of concentrated sulfuric acid. Cool this solution in an ice bath to 0-5°C.[10]

-

Electrophilic Substitution: Using a dropping funnel, add the prepared cold nitrating mixture dropwise to the stirred solution of the substrate over 20-30 minutes. Critically, maintain the internal reaction temperature below 10°C throughout the addition.[2]

-

Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes. Then, remove the ice bath and let the reaction stir at room temperature for 1 hour to ensure completion.

-

Product Isolation: Carefully pour the reaction mixture over a beaker containing ~50 g of crushed ice with gentle stirring. The crude product should precipitate as a solid.[8][10]

-

Purification:

-

Isolate the solid product by vacuum filtration, washing the filter cake with two portions of cold deionized water.

-

Perform a recrystallization from a minimal amount of hot methanol to purify the crude product.[11]

-

Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold methanol, and dry thoroughly.

-

-

Characterization: Analyze the final product using techniques such as NMR spectroscopy, IR spectroscopy, and melting point determination to confirm its identity and purity as methyl 2-(chloromethyl)-4-nitrobenzoate.

Section 5: Data Summary and Expected Outcomes

The following table summarizes the predicted products and their rationale based on the mechanistic principles discussed.

| Product Isomer | Position of Substitution | Predicted Yield | Rationale |

| Methyl 2-(chloromethyl)-4-nitrobenzoate | C4 | Major | Attack is para to the o,p-directing -CH₂Cl group and meta to the m-directing -COOCH₃ group. This pathway leads to the most stable arenium ion intermediate and has lower steric hindrance than C6. |

| Methyl 2-(chloromethyl)-6-nitrobenzoate | C6 | Minor | Electronically similar to C4 attack but disfavored due to greater steric hindrance from the adjacent ester group. |

| Methyl 2-(chloromethyl)-5-nitrobenzoate | C5 | Minor/Trace | This position is meta to the ester group but the arenium ion intermediate is destabilized by the adjacent inductively withdrawing -CH₂Cl group. |

| Methyl 2-(chloromethyl)-3-nitrobenzoate | C3 | Not expected | This position is severely sterically hindered by both adjacent substituents. |

References

-

ResearchGate. (2025). Chlorination of methyl 2-methylbenzoate to methyl 2-(chloromethyl) benzoate. Available at: [Link]

-

Unknown. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Available at: [Link]

-

Chemistry LibreTexts. (2019). 13.4: The Mechanism of Halogenation. Available at: [Link]

-

Chemistry LibreTexts. (2020). 18.6: Substituent Effects on the EAS Reaction. Available at: [Link]

-

KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Available at: [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Available at: [Link]

-

Unknown. (n.d.). NITRATION OF METHYL BENZOATE. Available at: [Link]

-

Chemistry Stack Exchange. (2019). Effect of chloromethyl substituent vs methyl substituent on yields of nitration. Available at: [Link]

-

YouTube. (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions. Available at: [Link]

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]

- Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.

-

Wikipedia. (n.d.). Hammett equation. Available at: [Link]

-

YouTube. (2018). Nitration of MethylBenzoate and Nitration of Bromobenzene. Available at: [Link]

-

Chemguide. (n.d.). halogenation of benzene and methylbenzene. Available at: [Link]

-

Wang Lab. (n.d.). A survey of Hammett substituent constants and resonance and field parameters. Available at: [Link]

-

Unknown. (n.d.). Table 1: Hammett constants for some common substituents. Available at: [Link]

-

YouTube. (2020). Electrophilic Aromatic Substitution: Nitration of Methyl benzoate - Organic Chemistry II. Available at: [Link]

-

Chemistry Stack Exchange. (2022). What is the reaction priority when methyl 2-(chloromethyl)benzoate reacts with potassium cyanide?. Available at: [Link]

-

ACS Publications. (n.d.). A survey of Hammett substituent constants and resonance and field parameters | Chemical Reviews. Available at: [Link]

-

YouTube. (2021). 27.03 Hammett Substituent Constants Defined. Available at: [Link]

-

Wikipedia. (n.d.). Methyl benzoate. Available at: [Link]

-

ACP. (n.d.). 5.2. Related mechanisms of halogen chemistry A large variety of organic reactions involving different halogen species is known w. Available at: [Link]

-

Studylib. (n.d.). Nitration of Methyl Benzoate: Electrophilic Aromatic Substitution. Available at: [Link]

Sources

- 1. leah4sci.com [leah4sci.com]

- 2. echemi.com [echemi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. westfield.ma.edu [westfield.ma.edu]

- 9. aiinmr.com [aiinmr.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Key Chemical Reactions of Methyl 2-chloromethylbenzoate

Abstract

Methyl 2-(chloromethyl)benzoate (CAS: 34040-62-5, Molecular Formula: C₉H₉ClO₂) is a bifunctional organic compound of significant interest in modern synthetic chemistry.[1] Its unique structure, featuring a reactive benzylic chloride and a versatile methyl ester on an aromatic scaffold, establishes it as a pivotal building block for a diverse array of complex molecules. This guide provides an in-depth exploration of the core chemical reactions involving methyl 2-(chloromethyl)benzoate, offering a technical resource for researchers, chemists, and professionals in drug development. We will delve into its synthesis, explore its reactivity in nucleophilic substitutions, palladium-catalyzed cross-couplings, and intramolecular cyclizations, and highlight its applications as a precursor to valuable chemical entities. The causality behind experimental choices, detailed protocols, and mechanistic insights are provided to ensure both theoretical understanding and practical applicability.

Synthesis of Methyl 2-(chloromethyl)benzoate

The most direct and industrially relevant synthesis of methyl 2-(chloromethyl)benzoate is achieved through the free-radical chlorination of its precursor, methyl 2-methylbenzoate. This reaction selectively targets the benzylic protons of the methyl group, which are significantly more reactive towards radical abstraction than the aromatic protons.

Mechanism: Free-Radical Chain Reaction

The transformation proceeds via a classic free-radical chain mechanism, which can be dissected into three distinct stages:

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as benzoyl peroxide (BPO), azobisisobutyronitrile (AIBN), or through the application of UV light, which cleaves molecular chlorine (Cl₂) into two highly reactive chlorine radicals (Cl•).[2]

-

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of methyl 2-methylbenzoate. This step is highly favorable due to the formation of a resonance-stabilized benzylic radical. This benzylic radical then reacts with a molecule of Cl₂ to yield the desired product, methyl 2-(chloromethyl)benzoate, and a new chlorine radical, which continues the chain reaction.

-

Termination: The reaction ceases when two radicals combine to form a stable, non-radical species.

Experimental Protocol: Synthesis via Free-Radical Chlorination

This protocol is adapted from established methodologies for benzylic chlorination.[2]

Materials:

-

Methyl 2-methylbenzoate

-

Chlorine gas (Cl₂)

-

Initiator (e.g., UV lamp (315-400 nm), Benzoyl Peroxide, or AIBN)

-

Anhydrous solvent (e.g., Carbon Tetrachloride or the neat reactant)

-

Nitrogen or Argon gas

-

Sodium bicarbonate solution (5% w/v)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube, a reflux condenser, and a thermometer. The outlet of the condenser is connected to a gas trap (e.g., a bubbler containing sodium hydroxide solution) to neutralize excess chlorine gas.

-

Reaction Initiation: The flask is charged with methyl 2-methylbenzoate. If a chemical initiator like BPO or AIBN is used, it is added at this stage (typically 1-2 mol%). The system is purged with an inert gas.

-

Chlorination: The reaction mixture is heated to 70°C.[2] Chlorine gas is then bubbled through the stirred solution at a controlled rate. If UV initiation is used, the lamp is positioned to irradiate the flask.

-

Monitoring: The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to maximize the yield of the mono-chlorinated product and minimize the formation of dichlorinated byproducts. Experimental studies have shown that a 65-67% yield can be achieved by sparging 1.1 molar equivalents of chlorine gas.[2]

-

Workup: Upon completion, the reaction is cooled to room temperature, and the system is purged with inert gas to remove residual chlorine and HCl.

-

Quenching: The crude reaction mixture is diluted with a suitable organic solvent (e.g., dichloromethane) and washed carefully with a 5% sodium bicarbonate solution to neutralize HCl, followed by water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation to yield pure methyl 2-(chloromethyl)benzoate.

Causality of Experimental Choices

-

Initiator: The choice of initiator impacts the reaction rate, with UV light generally providing the fastest initiation, followed by BPO and then AIBN.[2] However, the choice does not significantly alter the product distribution between mono- and di-chlorinated species.[2]

-

Temperature: A temperature of around 70°C provides a balance between a reasonable reaction rate and selectivity. Higher temperatures can lead to increased formation of undesired byproducts.

-

Stoichiometry: Precise control over the amount of chlorine gas is crucial. Using a slight excess (e.g., 1.1 equivalents) ensures good conversion of the starting material, while a large excess would promote di-chlorination.

Key Chemical Transformations

The synthetic utility of methyl 2-(chloromethyl)benzoate stems from its two distinct reactive sites. The chloromethyl group is an excellent electrophile for nucleophilic substitution and a substrate for cross-coupling, while the ester group can be hydrolyzed, reduced, or aminated.

Nucleophilic Substitution (SN2) Reactions

The primary reaction pathway for the chloromethyl group is the SN2 mechanism. The benzylic carbon is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of the adjacent chlorine atom and aromatic ring, making it an excellent electrophile.[3]

Mechanism: The reaction proceeds in a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom, simultaneously displacing the chloride leaving group.[4]

dot

Caption: Generalized SN2 mechanism at the benzylic carbon.

Common Nucleophiles and Products:

-

Cyanide (CN⁻): Forms methyl 2-(cyanomethyl)benzoate, a key precursor for synthesizing homophthalic acid and its derivatives.[3]

-

Azide (N₃⁻): Yields methyl 2-(azidomethyl)benzoate, which can be readily reduced to the corresponding amine.

-

Amines (RNH₂, R₂NH): Produces secondary or tertiary amine derivatives, crucial in pharmaceutical scaffolds.

-

Thiols (RSH): Forms thioethers, important in various biologically active molecules.

-

Carboxylates (RCOO⁻): Leads to the formation of new ester linkages.

Protocol: Synthesis of Methyl 2-(azidomethyl)benzoate

-

Setup: In a round-bottom flask, dissolve methyl 2-(chloromethyl)benzoate (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Reagent Addition: Add sodium azide (NaN₃, 1.2 eq) to the solution in one portion.

-

Reaction: Heat the mixture to 50-60°C and stir vigorously. Monitor the reaction's progress by TLC.

-

Workup: After completion (typically 2-4 hours), cool the reaction to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

-

Extraction: Separate the organic layer, and wash it sequentially with water (3x) and brine to remove DMF and excess azide.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, which can be further purified by column chromatography if necessary.

Table 1: Conditions for Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Solvent | Temperature (°C) | Base (if needed) |

| Cyanide | KCN, NaCN | DMF, DMSO | 25 - 60 | Not required |

| Azide | NaN₃ | DMF, Acetonitrile | 50 - 80 | Not required |

| Primary Amine | R-NH₂ | THF, CH₂Cl₂ | 0 - 25 | Triethylamine, K₂CO₃ |

| Thiol | R-SH | Ethanol, DMF | 25 - 50 | NaH, K₂CO₃ |

Palladium-Catalyzed Cross-Coupling Reactions

The benzylic chloride moiety can participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds and significantly increasing molecular complexity.

This powerful reaction couples the benzylic halide with an organoboron compound (e.g., a boronic acid or ester), and is a cornerstone of biaryl synthesis in drug discovery.[5] While more common for aryl halides, benzylic halides are also competent substrates.[6]

Catalytic Cycle: The mechanism involves the oxidative addition of the benzylic chloride to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concludes with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[5]

dot

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Suzuki Coupling with Phenylboronic Acid

-

Setup: To a Schlenk flask, add methyl 2-(chloromethyl)benzoate (1.0 mmol), phenylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).

-

Solvent & Degassing: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 10 mL).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%), under a positive pressure of inert gas.

-

Reaction: Heat the mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the residue by flash column chromatography on silica gel.

The Heck (or Mizoroki-Heck) reaction couples the benzylic halide with an alkene to form a substituted alkene, typically with high trans selectivity.[7][8] This reaction provides a powerful method for C-C bond formation and functionalization of olefins.[8] The first example of coupling an alkyl halide with an olefin was reported by Heck using benzyl chloride.[9]

Mechanism: The catalytic cycle is similar to the Suzuki coupling but involves migratory insertion of the alkene into the Aryl-Pd bond, followed by β-hydride elimination to release the product.[10]

Intramolecular Cyclization: Synthesis of Heterocycles

The proximate reactive centers in methyl 2-(chloromethyl)benzoate make it an ideal precursor for constructing fused ring systems, particularly five- and six-membered lactones.

Phthalides are common structural motifs in natural products and pharmaceuticals. A common strategy involves a two-step sequence starting with methyl 2-(chloromethyl)benzoate.

Workflow:

-

SN2 Substitution: The chloromethyl group is first converted to a cyanomethyl group via reaction with sodium or potassium cyanide.

-

Hydrolysis & Lactonization: The resulting methyl 2-(cyanomethyl)benzoate is then subjected to acidic or basic hydrolysis. This hydrolyzes both the nitrile and the ester functionalities to carboxylic acids. The intermediate, homophthalic acid, readily undergoes spontaneous dehydration and cyclization (lactonization) under acidic conditions to form the stable five-membered phthalide ring.

dot

Sources

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heck Reaction [organic-chemistry.org]

- 8. Heck reaction - Wikipedia [en.wikipedia.org]

- 9. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

A Senior Application Scientist's Guide to Methyl 2-Chloromethylbenzoate: Commercial Availability, Quality Control, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Defining a Key Synthetic Building Block

Methyl 2-chloromethylbenzoate (CAS No: 34040-62-5) is a halogenated aromatic ester that serves as a critical intermediate in advanced organic synthesis.[1][2] Its structure, featuring a reactive benzylic chloride and a methyl ester on a benzene ring, makes it a versatile reagent for introducing the 2-(methoxycarbonyl)benzyl moiety into larger, more complex molecules. This functionality is particularly valuable in the fields of medicinal chemistry and materials science, where precise molecular architecture is paramount.[3][4] Known by several synonyms including Methyl 2-(chloromethyl)benzoate and 2-(Chloromethyl)benzoic Acid Methyl Ester, its molecular formula is C₉H₉ClO₂ with a molecular weight of 184.62 g/mol .[5][6][7]

The primary utility of this compound stems from the high reactivity of the chloromethyl group, which readily participates in nucleophilic substitution reactions. This allows for the construction of carbon-carbon and carbon-heteroatom bonds, a fundamental process in the synthesis of novel pharmaceutical agents and functional materials.[3][8] Understanding its commercial landscape, quality attributes, and handling requirements is therefore essential for any research program that relies on it.

Caption: Chemical Structure of this compound.

Commercial Availability and Supplier Overview

This compound is readily available from a variety of chemical suppliers, catering to needs ranging from small-scale academic research to larger drug development campaigns. The compound is typically sold in quantities from grams to kilograms. When sourcing this material, it is crucial to consider not just the price, but also the purity, available documentation (Certificate of Analysis, SDS), and the supplier's reputation for consistency.

Below is a summary of prominent suppliers offering this reagent. Note that stock levels and availability can fluctuate, and it is always recommended to verify with the supplier directly.

| Supplier | Typical Purity | CAS Number | Notes |

| TCI Chemicals | >97.0% (GC)[5] | 34040-62-5 | A primary manufacturer; product is widely distributed.[5][9] |

| Fisher Scientific | 97.0+%[9] | 34040-62-5 | Distributes TCI America products, among others.[9] |

| Santa Cruz Biotechnology | Research Grade | 34040-62-5 | Offered for research purposes only.[6] |

| ChemicalBook | Varies by Lister | 34040-62-5 | A directory connecting numerous manufacturers, primarily in China.[10] |

Quality Control and Analytical Validation for the End-User

For researchers, the integrity of starting materials is a cornerstone of experimental success. The purity of this compound can directly impact reaction yields, impurity profiles of subsequent products, and the reproducibility of results.

Interpreting the Certificate of Analysis (CoA)

Upon receiving any chemical, the first step should be a thorough review of the CoA. Key parameters to check for this compound include:

-

Identity Confirmation: Verified by techniques like NMR or IR spectroscopy.

-

Purity Assay: Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity of >97% is common for this reagent.[5]

-

Appearance: Should match the supplier's description, which is often a clear liquid ranging from light yellow to amber or dark green.[5]

-

Solvent Residue: Information on residual solvents from synthesis and purification.

Field-Proven Analytical Method: Reverse-Phase HPLC